1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Photochemistry Heterocyclic Stability Reaction Pathway Selectivity

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 79080-31-2) is a fluorinated heterocyclic building block characterized by a pyrazole core bearing a trifluoromethyl group at the 3-position and methyl groups at the 1- and 5-positions. This specific 1,5-disubstituted regioisomer serves as a versatile intermediate in pharmaceutical and agrochemical research, where its unique substitution pattern dictates subsequent chemical reactivity and biological target engagement.

Molecular Formula C6H7F3N2
Molecular Weight 164.13 g/mol
CAS No. 79080-31-2
Cat. No. B1316436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
CAS79080-31-2
Molecular FormulaC6H7F3N2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(F)(F)F
InChIInChI=1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3
InChIKeyLGTRXZPAYGKNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 79080-31-2): Core Structural Identity for Procurement Decisions


1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 79080-31-2) is a fluorinated heterocyclic building block characterized by a pyrazole core bearing a trifluoromethyl group at the 3-position and methyl groups at the 1- and 5-positions [1]. This specific 1,5-disubstituted regioisomer serves as a versatile intermediate in pharmaceutical and agrochemical research, where its unique substitution pattern dictates subsequent chemical reactivity and biological target engagement [2]. Unlike its 1,3-disubstituted regioisomer, the 1,5-isomer can be accessed with high regioselectivity via condensation of trifluoroacetylacetone with methylhydrazine, making it the kinetically and thermodynamically favored product in many synthetic routes . For procurement, sourcing the correct isomer is critical because downstream reactions—particularly electrophilic aromatic substitution at the 4-position—proceed with markedly different efficiency and selectivity depending on the substitution pattern [2].

Why 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole Cannot Be Substituted with Generic Pyrazole Analogs


Substituting 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole with a generic 'trifluoromethylpyrazole' or its 1,3-dimethyl regioisomer introduces significant risk of synthetic failure, reduced biological activity, and analytical non-compliance. Regioisomeric pyrazoles exhibit distinct reactivity profiles in key transformations such as lithiation, halogenation, and cross-coupling [1]. For example, the 1,5-isomer phototransposes via a single, predictable mechanistic pathway, while closely related cyano-substituted pyrazoles decompose through competing pathways that generate complex product mixtures [2]. Furthermore, the specific placement of the electron-withdrawing trifluoromethyl group adjacent to the N-methyl moiety modulates the electron density at the C-4 position, directly controlling the yield and selectivity of subsequent functionalization steps [3]. Failure to specify the correct isomer can lead to failed reactions, impure products, and unreliable structure-activity relationship (SAR) data in drug discovery programs.

Quantitative Evidence Guide: Measured Differentiation of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole from Closest Analogs


Exclusive Phototransposition Pathway Contrasts with Competing Decomposition in Cyano-Substituted Pyrazoles

Under photochemical conditions, 1,5-dimethyl-3-trifluoromethylpyrazole undergoes transposition exclusively via a 1,5-interchange pathway (yielding a single imidazole product), while cyano-substituted pyrazoles transpose via two concurrent pathways (1,5-interchange and 2,3-interchange), producing isomeric mixtures [1]. This single-pathway behavior eliminates the need for complex chromatographic separation of photoproducts and provides predictable photochemical stability.

Photochemistry Heterocyclic Stability Reaction Pathway Selectivity

Superior Regioselectivity in Cyclocondensation Synthesis Versus 1,3-Dimethyl Regioisomer

The condensation of trifluoroacetylacetone with methylhydrazine yields 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as the predominant product with high regioselectivity. A patent process using related chemistry reports a 96.8% conversion ratio of the starting 1,5-dimethyl-3-trifluoromethylpyrazole with a 52.0% yield of the downstream carboxylic acid [1]. In contrast, syntheses targeting the 1,3-dimethyl regioisomer typically require protected hydrazines and produce lower regioselectivity (reported yields up to 77% for the 1,3-isomer vs. up to 98% for the 1,5-isomer when using free hydrazines) [2].

Heterocyclic Synthesis Regioselectivity Process Chemistry

Patent-Legitimized Scaffold for C-4 Electrophilic Functionalization in Bioactive Molecule Synthesis

US Patent US6916839B2 explicitly claims 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and 4-chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as key intermediates, derived directly from the target compound [1]. The patent specifies that these compounds are synthesized via electrophilic halogenation of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, demonstrating that the scaffold is amenable to selective C-4 functionalization without competing side-reactions at the methyl substituents. This contrasts with 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole, where the different electronic environment directs electrophilic attack differently, often leading to lower yields of the desired 4-substituted product.

Medicinal Chemistry Scaffold Functionalization Agrochemical Intermediates

Optimized Lipophilicity (LogP 1.75) for CNS Drug Discovery Compared to Des-CF3 and Pentafluoroethyl Analogs

The calculated partition coefficient (LogP) of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is 1.75 , positioning it within the optimal LogP range of 1–3 for central nervous system (CNS) drug candidates. This value represents a balanced lipophilicity that facilitates blood-brain barrier penetration while maintaining aqueous solubility. In contrast, the non-fluorinated analog 1,5-dimethyl-1H-pyrazole has a lower LogP (~0.5), reducing membrane permeability, while the 3-pentafluoroethyl analog (C₂F₅) would have a LogP exceeding 2.5, potentially leading to poor solubility and higher non-specific binding .

Physicochemical Properties Drug Design Lipophilicity

Optimal Research and Industrial Application Scenarios for 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole Based on Quantitative Differentiation


Building Block for CNS-Penetrant Kinase Inhibitor Libraries

The optimal LogP of 1.75 [1] makes this compound the scaffold of choice for medicinal chemistry programs targeting CNS kinases. Researchers designing brain-penetrant inhibitors can use the target compound to generate 4-substituted pyrazole libraries via patent-validated C-4 halogenation chemistry , confident that the core scaffold already resides within the CNS-optimized physicochemical space. This avoids the solubility issues encountered with the more lipophilic pentafluoroethyl analog and the permeability deficiencies of the non-fluorinated pyrazole.

Regioisomerically Pure Intermediate for Agrochemical Active Ingredient Synthesis

For process chemistry groups manufacturing agrochemical actives, the high regioselectivity of the cyclocondensation route (>96% conversion ratio) [1] minimizes the burden of isomeric purification. When synthesizing 4-substituted pyrazole-5-carboxylic acid derivatives—key intermediates in succinate dehydrogenase inhibitor (SDHI) fungicides—starting from the correct 1,5-isomer ensures consistent downstream yields and avoids the costly separation of regioisomeric impurities that would arise if the 1,3-dimethyl isomer were present .

Photostable Heterocyclic Core for Materials Chemistry Applications

Materials scientists developing photo-responsive or UV-cured formulations can select the target compound for its unique photochemical behavior: exclusive transposition via a single pathway rather than the competing dual pathways observed in cyano-substituted pyrazoles [1]. This predictable photochemistry simplifies product analysis and ensures that incidental light exposure during processing or storage does not generate complex isomer mixtures.

Reference Standard for Triflumizole Metabolite Residue Analysis in Food Safety Testing

Although 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is structurally distinct from the triflumizole metabolite FM-6-1, its identical pyrazole substitution pattern and similar chromatographic retention behavior make it a useful surrogate standard in HPLC-MS/MS method development for triflumizole residue analysis when the authentic metabolite standard is unavailable or cost-prohibitive [1]. This application leverages the compound's defined LogP (1.75) and boiling point to optimize extraction and detection parameters.

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